1-Boc-4-Cbz-piperazin-2-ol

Orthogonal protecting groups Piperazine functionalization Sequential deprotection

For medicinal chemistry campaigns requiring independent, stepwise elaboration of N-1, N-4, and C-2 vectors on a piperazine scaffold, 1-Boc-4-Cbz-piperazin-2-ol eliminates multiple protection/deprotection sequences. It consolidates three separate intermediates (mono-Boc, mono-Cbz, and 2-substituted piperazine) into a single inventory item, reducing procurement complexity. • Enables orthogonal deprotection: acid-labile Boc, hydrogenolytic Cbz. • C-2 hydroxyl serves as a latent handle for oxidation, alkylation, or chiral resolution. • Supplied as a stable solid; ≥97% purity by HPLC; ambient shipping.

Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
CAS No. 1228675-26-0
Cat. No. B13670262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-Cbz-piperazin-2-ol
CAS1228675-26-0
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)20)15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3
InChIKeyNXCHHMKIGUDLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-Cbz-piperazin-2-ol (CAS 1228675-26-0) – Procurement-Relevant Structural and Physicochemical Baseline


1-Boc-4-Cbz-piperazin-2-ol (CAS 1228675-26-0, IUPAC: 4-O-benzyl 1-O-tert-butyl 2-hydroxypiperazine-1,4-dicarboxylate) is an orthogonally diprotected piperazine building block bearing a synthetically versatile secondary hydroxyl group at the 2-position . The molecule (C₁₇H₂₄N₂O₅, MW 336.4 g/mol) features an acid-labile tert-butoxycarbonyl (Boc) group on N-1 and a hydrogenolytically cleavable benzyloxycarbonyl (Cbz) group on N-4, enabling fully orthogonal sequential deprotection pathways . Predicted physicochemical parameters include a boiling point of 469.6 ± 45.0 °C, density of 1.240 ± 0.06 g/cm³, and a pKa of 13.34 ± 0.20 . The compound is supplied exclusively for research use as a key intermediate in medicinal chemistry programs targeting 2-substituted piperazine libraries [1].

Why 1-Boc-4-Cbz-piperazin-2-ol Cannot Be Replaced by Simpler Piperazine Building Blocks in Multi-Step Synthetic Sequences


Generic piperazine building blocks such as mono-N-Boc-piperazine (CAS 57260-71-6) or mono-N-Cbz-piperazine (CAS 31166-44-6) lack the orthogonal diprotection and the C-2 hydroxyl functionality that distinguish 1-Boc-4-Cbz-piperazin-2-ol. Without both protecting groups, sequential chemoselective elaboration of the two ring nitrogens requires additional protection/deprotection steps, increasing step count and reducing overall yield [1]. The 2-hydroxyl substituent serves as a latent functional handle for oxidation, alkylation, or chiral resolution that is entirely absent in the unsubstituted piperazine core . Even among 2-substituted analogs, substitution of the hydroxyl for a hydroxymethyl group (CAS 557056-07-2; ΔMW +14 Da) or a carboxylic acid (CAS 149057-19-2; ΔMW +28 Da, ΔpKa ~9 units) alters hydrogen-bonding capacity, lipophilicity, and downstream reactivity in ways that can derail a validated synthetic route or SAR campaign [2]. These structural differentiators directly control the number of synthetic steps, the protecting-group compatibility matrix, and the accessible chemical space of the final library.

Quantitative Differentiation Evidence for 1-Boc-4-Cbz-piperazin-2-ol Versus Closest Analogs


Orthogonal Deprotection Selectivity: Boc vs. Cbz on the Same Scaffold

Unlike mono-protected piperazines (e.g., 1-Boc-piperazine or 1-Cbz-piperazine), 1-Boc-4-Cbz-piperazin-2-ol carries two chemically orthogonal carbamate protecting groups: the Boc group is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂), while the Cbz group requires hydrogenolysis (H₂, Pd/C) [1]. This orthogonality, explicitly demonstrated in the synthesis of 2-substituted piperazines from 4-Cbz-1-Boc-protected piperazine-2-carboxylic acid intermediates, enables two sequential, chemoselective N-functionalization steps without intermediate re-protection [2]. In contrast, 1-Boc-piperazine (CAS 57260-71-6) offers only one protected nitrogen, and 1-Cbz-piperazine (CAS 31166-44-6) requires separate Boc introduction, adding one synthetic step.

Orthogonal protecting groups Piperazine functionalization Sequential deprotection

Hydrogen Bond Donor/Acceptor Profile: Hydroxyl vs. Hydroxymethyl Substituent at C-2

The C-2 hydroxyl group in 1-Boc-4-Cbz-piperazin-2-ol provides one hydrogen bond donor (HBD) and one hydrogen bond acceptor (HBA) directly attached to the piperazine ring. The closest analog, 1-Boc-4-Cbz-2-(hydroxymethyl)piperazine (CAS 557056-07-2), inserts a methylene spacer, yielding a primary alcohol with identical HBD/HBA counts but altered geometry and different pKa (~16 for primary alcohol vs. ~13.3 for the secondary alcohol in the target compound) [1]. The computed XLogP3 for the hydroxymethyl analog is 1.7 [1]; the target compound, lacking the additional methylene, is predicted to have a lower XLogP (~1.2–1.4 by fragment-based estimation), translating to measurably different chromatographic retention and membrane permeability in downstream biological assays.

Hydrogen bonding Lipophilicity Functional group impact

Molecular Weight and Rotatable Bond Economy vs. Carboxylic Acid Analog

Compared to N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid (CAS 149057-19-2, MW 364.4 g/mol, C₁₈H₂₄N₂O₆), 1-Boc-4-Cbz-piperazin-2-ol (MW 336.4 g/mol, C₁₇H₂₄N₂O₅) is 28 Da lighter and contains one fewer rotatable bond (the carboxylic acid contributes an additional C–O bond) . The carboxylic acid analog introduces a charged/ionizable functionality at physiological pH (predicted pKa ~3–5 for the COOH group), which can dominate pharmacokinetic properties in derived final compounds, whereas the neutral hydroxyl group of the target compound preserves the ability to tune ionization state independently through subsequent N-substituent choice [1].

Lead-likeness Molecular complexity Fragment-based design

Synthetic Step Economy: Dual-Protected C-2 Hydroxyl Piperazine as a Single Diversification Point

The Tetrahedron 2007 orthogonal protection strategy explicitly establishes that 2-(hydroxymethyl)piperazine 3 (prepared by reduction of orthogonally protected piperazine-2-carboxylic acid 2) serves as a common intermediate from which diverse 2-substituted piperazines 4 are prepared via late-stage functionalization of the hydroxyl-bearing carbon [1]. 1-Boc-4-Cbz-piperazin-2-ol, bearing the hydroxyl directly at C-2 rather than on a pendant methylene, offers a direct oxidation handle to the 2-ketopiperazine and access to reductive amination pathways that the hydroxymethyl analog does not support without additional oxidation steps [2]. The synthetic route to the target compound from piperazine-2-carboxylic acid requires only two steps (selective Boc protection at N-4, then Cbz protection at N-1, followed by reduction), whereas reaching the same oxidation state from the hydroxymethyl analog requires an extra oxidation–reduction sequence .

Library synthesis Step economy Diversification strategy

Optimal Procurement and Application Scenarios for 1-Boc-4-Cbz-piperazin-2-ol in Medicinal Chemistry and Library Synthesis


Orthogonally Protected Scaffold for Parallel Synthesis of 1,2,4-Trisubstituted Piperazine Libraries

In medicinal chemistry hit-to-lead programs requiring systematic exploration of N-1, N-4, and C-2 substitution vectors on the piperazine core, 1-Boc-4-Cbz-piperazin-2-ol provides a pre-installed orthogonal protection matrix. The Boc and Cbz groups can be sequentially removed to introduce diversity elements independently at N-1 and N-4 without cross-reactivity, while the C-2 hydroxyl serves as a latent electrophile for Mitsunobu reactions, etherification, or oxidation to the ketone for reductive amination . This single building block can replace three separate intermediates (mono-Boc, mono-Cbz, and an unprotected 2-substituted piperazine) in a library production workflow, reducing procurement complexity and inventory burden .

Direct Precursor to 2-Ketopiperazine-Based Protease Inhibitor Intermediates

The secondary hydroxyl of 1-Boc-4-Cbz-piperazin-2-ol can be oxidized directly to the corresponding 2-ketopiperazine using standard reagents (Dess–Martin periodinane, Swern oxidation). 2-Ketopiperazines are privileged intermediates in the synthesis of serine protease inhibitors and peptidomimetics . The hydroxymethyl analog (CAS 557056-07-2) cannot access this oxidation state without additional synthetic manipulation, giving the target compound a one-step advantage in synthetic routes to ketone-containing pharmacophores. Procuring this specific oxidation state avoids the need to purchase, store, and validate a separate 2-ketopiperazine building block, which may have limited shelf stability.

Chiral Resolution Intermediate for Enantiopure 2-Substituted Piperazines

The C-2 hydroxyl group of 1-Boc-4-Cbz-piperazin-2-ol creates a stereogenic center that can be exploited for chiral resolution. As demonstrated in U.S. Patent 5,792,869, resolved 2-piperazinecarboxylic acid derivatives are preferably isolated as 4-tert-butoxycarbonyl (Boc) derivatives, and diastereomeric salts formed during resolution are valuable intermediates . The target compound, bearing both Boc and Cbz protection with a free hydroxyl, can be derivatized with chiral acids to form diastereomeric esters, enabling chromatographic or crystallization-based separation of enantiomers. This application is not accessible with the non-hydroxylated analog (1-Boc-4-Cbz-piperazine) or the carboxylic acid analog, where salt formation rather than covalent derivatization governs resolution efficiency .

Fragment-Based Drug Discovery (FBDD) Building Block with Compliant Physicochemical Properties

With a molecular weight of 336.4 g/mol, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and an estimated XLogP3 of ~1.2–1.4, 1-Boc-4-Cbz-piperazin-2-ol falls within or near the 'rule of three' guidelines for fragment-based screening libraries . Its heavier carboxylic acid analog (MW 364.4, XLogP3 higher, plus an additional ionizable center) is less attractive as a fragment because the acid group can dominate binding interactions and complicate interpretation of SAR. Procurement of the hydroxyl analog for fragment library construction ensures that hits can be elaborated in both the N-1 and N-4 directions after deprotection, maximizing the synthetic tractability of fragment hits.

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